Lophirone L

説明

Plant Sources and Geographic Distribution of Lophirone L

The Lophira genus, part of the Ochnaceae family, is the primary source of this compound. The distribution of these species is concentrated in tropical West and Central Africa.

Lophira alata, commonly known as azobé, ekki, or red ironwood tree, is a significant source of this compound. This species is found in subtropical or tropical moist lowland forests across several Central and West African countries. Its natural habitat includes Cameroon, the Republic of the Congo, the Democratic Republic of the Congo, Ivory Coast, Equatorial Guinea, Gabon, Ghana, Liberia, Nigeria, Sierra Leone, Sudan, and Uganda. wikipedia.orgqjure.com Lophira alata is typically a large tree found in dense forest environments. prota4u.org The leaves of Lophira alata have been specifically identified as containing this compound. wikipedia.orgresearchgate.net

Lophira lanceolata, also known as dwarf red ironwood or false shea, is another primary source of this compound and related lophirones. prota4u.orgcore.ac.uk This species has a wider distribution in the Sudano-Guinean savanna zone, ranging from Senegal through the Central African Republic and northernmost Democratic Republic of the Congo to Uganda. prota4u.orgkew.org Lophira lanceolata is a smaller tree compared to L. alata and typically grows in savanna woodland habitats, often on fallow land at the edge of forests. prota4u.orgwikipedia.org Phytochemical analysis of Lophira lanceolata has shown the presence of several flavonoids, including lophirones A–J, and this compound has been isolated from its roots. prota4u.orgcore.ac.uk

While Lophira alata and Lophira lanceolata are the most prominent sources, other species within the Lophira genus may also contain this compound or related biflavonoids. The genus Lophira comprises two species: L. alata and L. lanceolata, which are morphologically very similar and have often been confused. prota4u.org Biflavonoids such as lanceolatin A and B are considered useful chemotaxonomic markers in the Lophira genus and the Ochnaceae family. researchgate.net Studies on other genera within the Ochnaceae family, such as Ochna and Campylospermum, have also reported the isolation of similar structures, including biflavanones and chalconoids, indicating a potential for related compounds to be present across the family. core.ac.ukjournalirjpac.com For instance, this compound has also been isolated from the roots of Ochna serrulata. core.ac.ukjournalirjpac.com

Here is a table summarizing the primary plant sources and their distribution:

| Plant Species | Geographic Distribution | Primary Habitat |

| Lophira alata | Guinea Bissau to Central African Republic, south to Gabon and DR Congo; most common in coastal areas. prota4u.org | Subtropical/tropical moist lowland forests. wikipedia.orgqjure.com |

| Lophira lanceolata | Senegal to Sudan, Uganda, and Democratic Republic of the Congo; Sudano-Guinean savanna zone. prota4u.orgkew.orgwikipedia.org | Savanna woodland. prota4u.orgwikipedia.org |

| Ochna serrulata | Tropical Africa, Asia, and the Americas (as per genus distribution). | (Specific habitat for O. serrulata not detailed in sources) |

Advanced Extraction and Isolation Protocols for this compound

The isolation of this compound from plant material involves a series of steps, typically starting with solvent extraction followed by various chromatographic separation techniques.

Solvent extraction is a critical initial step in obtaining this compound from plant tissues. The choice of solvent significantly impacts the efficiency and selectivity of the extraction process, depending on the polarity and properties of the target compound. nih.gov For flavonoids like this compound, common solvents include ethanol, methanol, and acetone, often used in mixtures with water at varying proportions. nih.govphcogcommn.orgscirp.org

Optimization of solvent-based extraction involves considering factors such as solvent type, solvent concentration, solvent-to-solid ratio, extraction time, and temperature. nih.govscirp.orgbioresearch.ro For instance, studies on the extraction of phenolic compounds, including flavonoids, from other plants have shown that hydro-alcoholic solvents can result in higher yields of extractable compounds compared to pure solvents. phcogcommn.org The pH of the solvent can also influence extraction efficiency by affecting the solubility of compounds and their interaction with the plant matrix. nih.gov Sequential extraction processes using fresh solvent can also improve efficiency. nih.gov

Detailed research findings on the optimized solvent extraction specifically for this compound are often embedded within broader studies on the phytochemical analysis of Lophira species. For example, methanol extracts of Lophira lanceolata roots have been used for phytochemical investigation and isolation of compounds, including biflavonoids like lophirone A and dihydrolophirone A, which are structurally related to this compound. carta-evidence.orgtandfonline.com Similarly, methanol-dichloromethane extracts of Ochna holstii stem bark have been used to isolate flavonoid analogues, including lophirone F.

Following solvent extraction, chromatographic techniques are essential for separating this compound from other compounds present in the crude extract. Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. bioglobax.comnih.gov

Various chromatographic methods have been employed in the isolation of lophirones and other flavonoids from Lophira and related genera. Column chromatography is a widely used technique for purifying compounds from complex mixtures. carta-evidence.orgtandfonline.comirejournals.com This can involve different stationary phases, such as silica gel or Sephadex LH-20, and various mobile phase systems. core.ac.ukcarta-evidence.orgtandfonline.comresearchgate.net High-performance liquid chromatography (HPLC) is another powerful technique frequently used for the separation, identification, and quantitative analysis of natural products, including flavonoids. longdom.org Preparative HPLC can be used for the isolation of pure compounds on a larger scale. researchgate.netmdpi.com

Specific examples from research include the use of column chromatography to isolate bioactive phytoconstituents, such as biflavonoids, from the methanol root extract of Lophira lanceolata. carta-evidence.orgtandfonline.com In the isolation of this compound and other biflavonoids from Ochna serrulata roots, various chromatographic methods were employed, including column chromatography. core.ac.ukjournalirjpac.com The purification of related chalcones has also involved techniques like RP-18 HPLC. mdpi.com High-speed countercurrent chromatography (HSCCC), a liquid-liquid chromatography technique, has also been highlighted as suitable for the preparative separation of plant-derived natural products, including challenging separations of very similar compounds. researchgate.net

These techniques, often used in combination, allow for the progressive purification of this compound from crude plant extracts, yielding the compound in a state suitable for structural elucidation and further study.

| Isolation Technique | Description | Application in this compound Isolation (Examples) |

| Solvent Extraction | Using solvents (e.g., methanol, ethanol) to dissolve compounds from plant material. nih.govphcogcommn.org | Initial step for extracting lophirones from Lophira species. carta-evidence.orgtandfonline.com |

| Column Chromatography | Separating compounds based on differential adsorption/partition on a stationary phase packed in a column. bioglobax.comirejournals.com | Used for purifying biflavonoids from Lophira and Ochna extracts. core.ac.ukjournalirjpac.comcarta-evidence.orgtandfonline.comresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a liquid mobile phase and a stationary phase. bioglobax.comlongdom.org | Used for purification and analysis of flavonoids, including related chalcones. researchgate.netmdpi.com |

| High-Speed Countercurrent Chromatography (HSCCC) | Liquid-liquid separation without a solid support. researchgate.net | Suitable for preparative separation of natural products, including similar compounds. researchgate.net |

特性

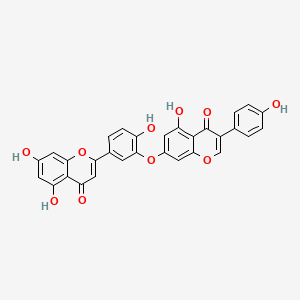

分子式 |

C30H18O10 |

|---|---|

分子量 |

538.5 g/mol |

IUPAC名 |

5,7-dihydroxy-2-[4-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C30H18O10/c31-16-4-1-14(2-5-16)19-13-38-26-11-18(10-22(35)29(26)30(19)37)39-25-7-15(3-6-20(25)33)24-12-23(36)28-21(34)8-17(32)9-27(28)40-24/h1-13,31-35H |

InChIキー |

FUAOHBPCPSCSDN-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |

同義語 |

lophirone L |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies

Advanced Extraction and Isolation Protocols for Lophirone L

Chromatographic Separation Techniques

Column Chromatography (CC) Applications

Column chromatography is a fundamental technique employed in the isolation of this compound. This method separates compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase (a solvent or mixture of solvents) as they travel through a column tandfonline.com. Various solvent systems are utilized to elute compounds based on their polarity. For instance, silica gel column chromatography has been used in the purification of natural compounds, including other lophirones, with solvent systems such as hexane/acetone and dichloromethane/hexane mdpi.com. Silica gel column chromatography is a standard procedure for fractionating crude extracts tandfonline.comnih.gov.

Sephadex Chromatography Utilization

Sephadex chromatography, a type of gel filtration chromatography, is another valuable technique used in the isolation process. This method separates molecules based on their size, with larger molecules eluting faster than smaller ones as they pass through a column packed with porous Sephadex beads researcher.lifewalshmedicalmedia.com. Sephadex LH-20 is a commonly used stationary phase for the isolation of natural products, including flavonoids and biflavonoids scispace.comtandfonline.comajol.infomdpi.comnih.gov. It is often employed as a filtration gel or for further purification of fractions obtained from other chromatographic methods scispace.comtandfonline.com.

Preparative Thin-Layer Chromatography (PTLC) Applications

Preparative thin-layer chromatography (PTLC) is frequently used as a final purification step to obtain pure this compound. PTLC is a type of planar chromatography that utilizes thicker layers of stationary phase on glass or aluminum plates compared to analytical TLC rochester.eduresearchgate.netchemrxiv.org. This allows for the separation and purification of larger quantities of material rochester.eduresearchgate.net. Compounds are applied as a band or spot on the plate and separated by developing the plate in a suitable solvent system rochester.edu. Bands containing the target compound are visualized (often under UV light), scraped off the plate, and the compound is extracted from the stationary phase rochester.edu. PTLC has been successfully applied in the isolation of lophirones and other biflavonoids from plant extracts scispace.comnih.govresearchgate.net.

These chromatographic techniques are often used in combination to achieve the desired purity of this compound from complex plant extracts scispace.comtandfonline.comajol.info.

Research on Yield Optimization from Natural Sources

Research specifically focused on optimizing the yield of this compound from its natural sources appears limited in the provided search results. However, general principles of yield optimization in natural product extraction and isolation can be inferred from related studies on other plant compounds. Factors influencing the yield of natural products from plants include the plant species and variety, geographical location, harvesting time, drying and storage conditions of the plant material, and the extraction method employed (solvent type, temperature, time, and extraction technique) elementar.comfrontiersin.org.

While direct data tables detailing yield optimization experiments for this compound were not found, research on the isolation of other biflavonoids and natural compounds from Lophira and Ochna species highlights the typical yields obtained through various chromatographic procedures. For instance, studies on Ochna holtzii and Lophira alata indicate that biflavonoids like lophirones are often obtained in relatively small quantities, suggesting that they are minor constituents of these plants acs.orgnih.govscispace.com.

The yield of isolated compounds can be influenced by the efficiency of each step in the isolation process, from initial extraction to final purification. The choice and optimization of chromatographic parameters, such as the type of stationary phase, mobile phase composition, and elution gradient, play a crucial role in maximizing the recovery and purity of the target compound mdpi.commdpi.com.

Interactive Data Table: Isolation Techniques and Related Compounds

| Technique | Stationary Phase | Mobile Phase Examples | Application in Lophirone/Biflavonoid Isolation | Related Compounds Isolated (Examples) |

| Column Chromatography (CC) | Silica gel | Hexane/Acetone, Dichloromethane/Hexane | Fractionation and purification | Lophirones, Biflavonoids, Flavonoids |

| Sephadex Chromatography | Sephadex LH-20 | Dichloromethane/Methanol, Methanol/Water | Gel filtration and purification | Biflavonoids, Flavonoids, Polyphenols |

| Preparative Thin-Layer Chromatography (PTLC) | Silica gel 60 F254 | Dichloromethane/Methanol, Toluene/Ethyl acetate/Formic acid | Final purification of small quantities | Lophirones, Biflavonoids, Chalcones |

Further research specifically targeting the factors affecting this compound accumulation in Lophira species and optimizing extraction and isolation protocols could potentially lead to improved yields.

Synthetic Strategies and Chemical Modifications of Lophirone L and Analogues

Total Synthesis Approaches to Lophirone L and Related Lophirones

Total synthesis provides a route to obtain lophirones and their analogues independently of natural sources, which can be limited. unina.it The synthesis of chalcones, the monomeric units of dimeric lophirones, typically involves the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde in the presence of a base. ekb.egnih.govbotanyjournals.comimamu.edu.sa However, other coupling reactions like Suzuki, Heck, and Sonogashira have also been employed. ekb.eg

Retrosynthetic Analysis and Key Intermediate Synthesis

Retrosynthetic analysis for chalcones often involves disconnecting the olefinic double bond, suggesting a synthesis via a condensation reaction between an appropriately substituted acetophenone and an aldehyde. ekb.egmdpi.comunisi.it For more complex lophirones, such as lophirone E (a related natural chalcone with a benzofuran B-ring), the retrosynthesis can involve disconnecting the olefin system, leading back to a protected dihydroxyacetophenone and a benzofuran carboxaldehyde derivative. mdpi.comresearchgate.net

Key intermediate synthesis in lophirone synthesis can involve the preparation of the individual aromatic or heterocyclic building blocks. For instance, in the synthesis of lophirone E, a crucial intermediate was the benzofuran derivative, synthesized through a convergent approach involving a Sonogashira cross-coupling reaction between an o-halophenol and a terminal alkyne. mdpi.comresearchgate.net Protection of functional groups, such as phenols, is often necessary during the synthesis sequence. mdpi.comresearchgate.net

Stereoselective Synthesis Challenges and Solutions

Chalcones inherently contain a carbon-carbon double bond, which can exist in either the (E) or (Z) configuration. ekb.egimamu.edu.sa The trans (E) isomer is generally the predominant and more stable form due to reduced steric hindrance. ekb.egimamu.edu.sa Achieving high stereoselectivity, particularly in the formation of the α,β-unsaturated ketone moiety, is a key challenge in chalcone synthesis. While the Claisen-Schmidt condensation often favors the (E) isomer under standard conditions, specific methodologies like ultrasound-aided approaches have been reported to influence stereoselectivity in chalcone synthesis. ekb.egfrontiersin.org

For dimeric chalcones like this compound, which may possess additional stereocenters or complex linkages, controlling stereochemistry throughout the synthesis sequence becomes even more critical. Research into the synthesis of other complex natural products, such as (+)-lophirone H, has utilized stereoselective reactions like the oxonium-Prins cyclization to establish specific stereocenters. acs.orgacs.org While specific details on the stereoselective synthesis challenges and solutions for this compound are not extensively detailed in the provided texts, the general principles and methods developed for related complex natural products and chalcones are relevant.

Green Chemistry Principles in Lophirone Synthesis

The application of green chemistry principles in the synthesis of chalcones and related compounds is an active area of research, aiming to develop more sustainable and environmentally friendly processes. frontiersin.orgnih.govnih.gov This includes exploring alternative reaction conditions, catalysts, and solvents. Microwave-assisted and ultrasound-assisted synthesis have been employed to accelerate reactions, reduce reaction times, and improve yields, aligning with green chemistry principles. ekb.egfrontiersin.orgjrtdd.com Solvent-free conditions or the use of more environmentally benign solvents, such as ethanol-water mixtures or ionic liquids, are also being investigated for chalcone synthesis. frontiersin.orgnih.gov The use of solid catalysts, like Cu²⁺/Zeolite, under solvent-free conditions in microwave-assisted reactions has also been reported for chalcone synthesis. frontiersin.org These approaches contribute to reducing waste and energy consumption in the synthesis process.

Derivatization and Analog Generation Studies

Derivatization and the generation of analogues are crucial for exploring the structural requirements for biological activity and potentially improving the properties of natural products like this compound. ekb.egmdpi.comunisi.it The chalcone scaffold is a versatile building block for creating a diverse range of derivatives. ekb.egfrontiersin.orgnih.gov

Structural Modification Strategies (e.g., Heterocyclic Ring Substitutions)

Structural modification strategies for chalcones involve altering the substituents on the aromatic rings (A and B) or the central three-carbon linker. ekb.egmdpi.comunisi.it One significant strategy involves the substitution of the phenyl ring B with heterocyclic systems. mdpi.comunisi.itunisi.it Studies on analogues of lophirone E, for example, have explored replacing the benzofuran B-ring with other heterocycles like indole. mdpi.comresearchgate.netunisi.it This type of modification can lead to compounds with altered biological profiles. mdpi.comunisi.it The synthesis of such heterocyclic-substituted chalcones often involves coupling reactions or condensation reactions using heterocyclic aldehydes or ketones. ekb.egmdpi.com

Other modification strategies include introducing different functional groups, such as hydroxyl or methoxy groups, at various positions on the aromatic rings, as these substitutions can influence biological activity. mdpi.comnih.gov

Synthesis of Dimeric Chalcone Analogues

This compound is a dimeric chalcone. ukzn.ac.zacore.ac.uk The synthesis of dimeric chalcone analogues involves linking two chalcone units. This linkage can occur through various positions on the chalcone scaffolds. Research has explored the synthesis of dimeric chalcone derivatives and evaluated their biological potential. nih.gov For instance, lophirones B and C are also dimeric chalcones isolated from Lophira alata. botanyjournals.comnih.govclockss.org Biogenetic synthesis studies have investigated the formation of dimeric lophirones, suggesting oxidative dimerization of a chalcone precursor as a possible pathway. clockss.org The synthesis of specific dimeric chalcones like lophirone C has been achieved through routes involving the oxidative dimerization of a chalcone with enzymes like horseradish peroxidase and hydrogen peroxide, followed by cyclization. clockss.org

Interactive Data Table: Synthetic Approaches to Chalcones

| Synthetic Method | Key Reagents/Conditions | Typical Yields | Notes | Source(s) |

| Claisen-Schmidt Condensation | Ketone + Aldehyde, Base (e.g., NaOH, Et₃N), Solvent | Variable | Common method, can produce mixtures, often favors (E) isomer. | ekb.egnih.govbotanyjournals.comimamu.edu.sa |

| Sonogashira Coupling | o-Halophenol + Terminal Alkyne, Pd catalyst, CuI, Amine | Variable | Used for synthesizing intermediates with alkyne/aryl linkages. | mdpi.comresearchgate.net |

| Ullmann Condensation | Phenolic compound + Aryl halide, Copper(I) oxide, Pyridine | Variable | Used for building diaryl ether linkages in some biflavonoids. | ukzn.ac.za |

| Microwave-assisted Synthesis | Various, Microwave irradiation | Improved | Accelerated reaction rates, shorter times. | ekb.egfrontiersin.org |

| Ultrasound-assisted Synthesis | Various, Ultrasound irradiation | Improved | Can influence stereoselectivity, milder conditions. | ekb.egfrontiersin.org |

| Oxidative Dimerization | Chalcone precursor, Peroxidase, H₂O₂ | Variable | Proposed biogenetic route, used in synthesis of dimeric chalcones. | clockss.org |

Interactive Data Table: Examples of Structural Modifications

| Modification Type | Description | Example (from search results) | Notes | Source(s) |

| Heterocyclic B-ring | Replacing phenyl B-ring with a heterocycle. | Benzofuran or indole in place of the B-ring in lophirone E analogues. | Explored for altered biological activity. | mdpi.comunisi.itresearchgate.netunisi.it |

| Substitutions on A or B rings | Addition/modification of functional groups. | Hydroxy or methoxy group variations. | Can influence biological activity and properties. | mdpi.comnih.gov |

| Dimerization | Linking two chalcone units. | This compound, Lophirone B, Lophirone C. | Creates dimeric chalcone structures. | nih.govbotanyjournals.comukzn.ac.zacore.ac.uknih.govclockss.org |

Development of Hybrid Molecules Incorporating this compound Scaffold

The development of hybrid molecules incorporating a specific scaffold like this compound involves the chemical synthesis of compounds that covalently link the core structure of this compound (or a significant fragment thereof) with other molecular entities known to possess desirable properties. This strategy aims to create synergistic effects, target multiple biological pathways, or improve pharmacokinetic properties.

Given the structural complexity of this compound, which is a biflavonoid nih.govcore.ac.uk, synthetic strategies for creating hybrids would likely involve selective functionalization of its hydroxyl groups or the introduction of linkers to connect it to other molecules. Research on related chalcones and flavonoids demonstrates common approaches to creating hybrid structures.

One approach involves linking the chalcone or flavonoid scaffold to other pharmacophores. For instance, studies have explored creating hybrids of lophine (an imidazole derivative) with carbohydrates to develop cholinesterase inhibitors nih.govrsc.orgresearchgate.net. These syntheses often involve multi-component reactions and displacement reactions to form the covalent link between the different moieties nih.govrsc.org.

Another relevant area is the synthesis of hybrid chalcone derivatives with modified B-rings, including the incorporation of heterocyclic systems like benzofurans and indoles, as demonstrated in studies related to Lophirone E, a natural chalcone nih.govresearchgate.net. This involves synthetic routes to prepare chalcone cores and then coupling them with appropriately functionalized heterocyclic units nih.govresearchgate.net.

Research findings on such hybrid molecules often include evaluations of their biological activity compared to the parent compounds. For example, lophine-carbohydrate hybrids were tested for their ability to inhibit cholinesterase enzymes, with some hybrids showing potent and selective activity nih.govrsc.org. Similarly, synthetic chalcones with heterocyclic B-rings have been evaluated for anti-leishmanial activity, revealing that certain structural modifications and hybridizations can lead to promising activity levels nih.govresearchgate.netpreprints.org.

While specific data tables for this compound hybrids were not directly found, the research on related hybrid structures provides examples of the type of data generated in this field. This typically includes half-maximal inhibitory concentration (IC₅₀) values against specific biological targets or pathogens, providing a quantitative measure of their potency.

For example, in the study of lophine-carbohydrate hybrids as cholinesterase inhibitors, compound 9a, a D-galactose derivative, was identified as a potent inhibitor of butyrylcholinesterase (BuChE) with an IC₅₀ of 0.17 µM nih.govrsc.org. Another compound, 8b, showed activity against acetylcholinesterase (AChE) with an IC₅₀ of 2.75 µM nih.govrsc.org.

| Compound Type | Scaffold 1 | Scaffold 2 | Biological Activity | Key Finding (IC₅₀) | Citation |

|---|---|---|---|---|---|

| Lophine-Carbohydrate | Lophine | Carbohydrate | Cholinesterase Inhibition | 0.17 µM (BuChE, Cpd 9a) | nih.govrsc.org |

| Lophine-Carbohydrate | Lophine | Carbohydrate | Cholinesterase Inhibition | 2.75 µM (AChE, Cpd 8b) | nih.govrsc.org |

| Chalcone (Lophirone E) | Chalcone | Benzofuran | Anti-Leishmanial Activity | 15.3 µM (L. infantum) | nih.govresearchgate.netpreprints.org |

| Chalcone Analogue 28a | Chalcone | Indole | Anti-Leishmanial Activity | 27.2 µM (L. infantum) | nih.govresearchgate.net |

| Chalcone Analogue 28b | Chalcone | Indole | Anti-Leishmanial Activity | 15.9 µM (L. infantum) | nih.govresearchgate.net |

Further research into hybrid molecules incorporating the this compound scaffold would likely explore linking it to various pharmacophores, such as anticancer agents, antimicrobial compounds, or other molecules targeting specific receptors or enzymes, building upon the known activities of this compound and related flavonoids.

Advanced Spectroscopic and Analytical Research for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. By analyzing the signals produced by atomic nuclei (primarily ¹H and ¹³C) in a strong magnetic field, chemists can deduce the connectivity and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C, DEPT)

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the types of protons and carbons present in the molecule and their chemical environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the different types of hydrogen atoms, their relative numbers (integration), their neighboring protons (splitting patterns), and their electronic environment (chemical shift). Analysis of chemical shifts, multiplicities (singlet, doublet, triplet, quartet, multiplet), and coupling constants (J values) provides crucial insights into the functional groups and their positions within the molecule. While specific ¹H NMR data for Lophirone L is not detailed in the provided snippets, ¹H NMR is routinely used for related compounds like Lophirone E, where signals corresponding to aromatic protons, hydroxyl protons, and vinylic protons are observed and assigned mdpi.comresearchgate.net.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows the distinct carbon atoms in the molecule. The chemical shifts of the carbon signals are highly sensitive to their electronic environment and hybridization, allowing for the identification of different carbon types (e.g., sp³, sp², carbonyl carbons) researchgate.netmdpi.com.

DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy: DEPT experiments are used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon atom. DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. DEPT-90 shows only CH signals. This information is vital for assigning carbon signals and piecing together the molecular structure. The use of DEPT alongside ¹H and ¹³C NMR is a standard practice in the structural elucidation of natural products lcms.cz.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques provide correlation information between nuclei, which is essential for establishing connectivity and spatial relationships within complex molecules.

COSY (COrrelation SpectroscopY): The ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other through one or more bonds (typically 2 or 3 bonds). This helps in identifying coupled spin systems within the molecule mdpi.comncsu.edunih.gov.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons with the carbons to which they are directly bonded (one-bond correlation). This experiment is fundamental for assigning proton and carbon signals that are directly connected mdpi.comncsu.edunih.gov.

While specific 2D NMR data for this compound is not provided in the search results, these techniques are standardly applied in the structural characterization of related compounds, including other lophirones and complex natural products lcms.czncsu.edu.

Mass Spectrometry (MS) Techniques in Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and, through fragmentation, can offer clues about its structural subunits.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar and high-molecular-weight compounds like flavonoids. ESI typically produces protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻), which allows for the accurate determination of the molecular weight of the analyte mdpi.com. The monoisotopic mass of this compound has been computed as 538.08999677 Da, corresponding to the molecular formula C30H18O10 nih.gov. ESI-MS experiments on this compound would aim to detect a prominent ion corresponding to its molecular weight, confirming the molecular formula. ESI-MS is frequently used in the analysis of lophirones and related natural products mdpi.comresearchgate.netmdpi.comlibretexts.org.

Tandem mass spectrometry (MS/MS), often coupled with ESI, involves the fragmentation of selected molecular ions and analysis of the resulting fragment ions ncsu.educhromatographyonline.com. The fragmentation patterns can provide structural information by revealing characteristic cleavages within the molecule notulaebotanicae.romedicinescience.orgscientists.uz. Analysis of these fragmentation pathways helps in confirming the presence of specific substructures and assembling the complete molecular architecture.

Advanced Purity Assessment Methodologies

Assessing the purity of a chemical compound like this compound is critical for accurate structural characterization and any subsequent studies. Advanced purity assessment methodologies often involve chromatographic techniques coupled with sensitive detectors.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying components in a mixture, making it suitable for purity assessment google.com. By using appropriate stationary phases and mobile phases, this compound can be separated from impurities. Various detection methods, such as UV-Visible spectroscopy or mass spectrometry, can be coupled with HPLC to detect and quantify the separated components. For instance, HPLC-UV methods have been developed and validated for the purity determination of other compounds. The area under the peak corresponding to this compound in the chromatogram, relative to the total area of all peaks, can provide an estimate of its purity google.com. While specific advanced purity assessment methods for this compound are not detailed in the provided search results, techniques like HPLC are generally applicable for assessing the purity of natural products and organic compounds google.com. Other analytical tests and physical methods can also contribute to purity assessment.

Molecular and Cellular Mechanisms of Action Research

Investigation of Antioxidant Mechanisms

Lophirone L demonstrates notable antioxidant capabilities through a multi-faceted approach that involves the modulation of reactive oxygen species, enhancement of the body's natural antioxidant enzyme systems, and the prevention of lipid-related damage.

Modulation of Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are highly reactive molecules that, in excess, can lead to cellular damage, a state known as oxidative stress. Research indicates that chalcone dimers, including this compound, possess the ability to scavenge free radicals and ROS, such as hydroxyl radicals, hydrogen peroxide, and superoxide anion radicals. tandfonline.comresearchgate.nettandfonline.com This activity is crucial in mitigating the damaging effects of oxidative stress. tandfonline.comresearchgate.nettandfonline.com Studies have shown that compounds like lophirones B and C can alter the intracellular redox status by enhancing the generation of oxidants, which may seem counterintuitive but is a mechanism to trigger the cell's own defense systems. researchgate.net This modulation of ROS is a key aspect of their antioxidant effect. nih.govfrontiersin.org

Enhancement of Enzymatic Antioxidant Activities

The body has its own defense system against oxidative stress, which includes a range of antioxidant enzymes. This compound and its related compounds have been found to bolster this endogenous defense. Specifically, lophirones B and C have been shown to significantly reverse the decrease in the activities of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR) in hepatocytes under stress. tandfonline.comtandfonline.com This enhancement of enzymatic activities helps to neutralize harmful ROS and protect cells from damage. tandfonline.comtandfonline.com The ability of these compounds to enhance the expression and activities of ROS-detoxifying enzymes is a critical component of their protective mechanism. tandfonline.com

Inhibition of Lipid Peroxidation and Conjugated Dienes Formation

Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cell damage. One of the markers of this damage is the formation of conjugated dienes. Research has demonstrated that lophirones B and C can effectively inhibit lipid peroxidation and reduce the formation of conjugated dienes. tandfonline.comresearchgate.net In studies where hepatocytes were exposed to toxins, treatment with these chalcone dimers led to a significant reversal in the levels of lipid peroxidation products, including conjugated dienes, lipid hydroperoxides, and malondialdehyde. tandfonline.comtandfonline.com This inhibitory action on lipid peroxidation helps to maintain the integrity and function of cell membranes. nih.gov

Elucidation of Anti-inflammatory Pathways

In addition to its antioxidant properties, this compound exhibits significant anti-inflammatory effects by targeting key enzymes involved in the inflammatory cascade.

Inhibition of Cyclooxygenase-2 (COX-2) Expression

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory process by producing prostaglandins. wikipedia.org The inhibition of COX-2 is a key strategy for many anti-inflammatory drugs. nih.govnih.gov Studies on various chalcones have shown their ability to inhibit the expression of COX-2. nih.govljmu.ac.uk For instance, certain flavonoids have been identified as potential dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway. d-nb.info While direct studies on this compound's effect on COX-2 are part of ongoing research, related biflavonoids and chalcones have demonstrated the ability to suppress LPS-induced expression of COX-2. researchgate.netresearchgate.net This suggests a likely mechanism through which this compound exerts its anti-inflammatory effects.

Modulation of Pro-inflammatory Cytokine Expression

This compound has demonstrated the ability to modulate the expression of key pro-inflammatory cytokines, which are crucial mediators in the inflammatory response. Pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are known to be involved in the pathogenesis of various inflammatory diseases and cancers. fip.orgnih.gov The dysregulation of these cytokines can lead to chronic inflammation, a condition that creates a microenvironment conducive to tumor initiation, promotion, and progression. fip.orgnih.gov

Research indicates that certain compounds can influence the production of these cytokines. For instance, in studies on gingival fibroblasts, IL-1β and TNF-α were found to regulate the expression of IL-6-type cytokines. nih.gov This suggests a complex interplay and cascade effect among these inflammatory mediators. nih.gov The ability of a compound to downregulate the expression of these cytokines is a significant aspect of its potential anti-inflammatory and anticarcinogenic properties. For example, some therapies for autoimmune diseases work by modulating cytokine "conversations" to reduce inflammation. mdpi.com

Antiproliferative and Anticarcinogenic Molecular Targets

This compound exhibits antiproliferative and anticarcinogenic activities through various molecular mechanisms, targeting key pathways involved in cancer development and progression. researchgate.net These mechanisms include the induction of programmed cell death, regulation of the cell cycle, and inhibition of processes that support tumor growth and spread.

Induction of Apoptosis and Caspase Pathway Modulation

This compound has been shown to induce apoptosis, a form of programmed cell death that plays a critical role in removing damaged or cancerous cells. researchgate.net The process of apoptosis is tightly regulated by a family of cysteine proteases known as caspases. nih.gov There are two main caspase-mediated apoptotic pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govmdpi.com

The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria. mdpi.com This release triggers the formation of a protein complex called the apoptosome, which in turn activates caspase-9, an initiator caspase. mdpi.comembopress.org Activated caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7, which carry out the dismantling of the cell. nih.govmdpi.com

Research on related compounds has shown that they can induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov This downregulation leads to a decrease in the mitochondrial membrane potential, promoting the release of cytochrome c and subsequent activation of the caspase cascade. nih.gov For example, lophirones B and C have been observed to lower the increase in caspase-3 activity mediated by aflatoxin B1. researchgate.net The ability of this compound to modulate the caspase pathway and induce apoptosis is a key component of its anticancer potential. researchgate.net

Regulation of Cell Cycle Progression

This compound has been found to influence the regulation of cell cycle progression, a fundamental process that governs cell division. researchgate.net The cell cycle is divided into four main phases: G1, S, G2, and M. mdpi.commicrobialcell.com Progression through these phases is controlled by a series of checkpoints that are regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. mdpi.com

The transition from the G1 to the S phase is a critical checkpoint where the cell commits to DNA replication. This transition is largely controlled by the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes. These complexes phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which then activates the transcription of genes necessary for S phase entry. nih.gov

Studies on various natural compounds have demonstrated their ability to arrest the cell cycle at different phases. For instance, some compounds can cause cell cycle arrest at the G1/S or G2/M transition, thereby inhibiting the proliferation of cancer cells. nih.govfrontiersin.org This regulation is often achieved by modulating the expression or activity of key cell cycle proteins such as cyclins and CDKs. The ability of this compound to interfere with cell cycle progression is a significant contributor to its antiproliferative effects. researchgate.net

Inhibition of Angiogenesis

This compound has been identified as an inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. researchgate.net Angiogenesis is a critical process for tumor growth and metastasis, as it supplies tumors with the necessary oxygen and nutrients. nih.govmdpi.com The process is regulated by a balance of pro-angiogenic and anti-angiogenic factors. mdpi.com

One of the key pro-angiogenic factors is the Vascular Endothelial Growth Factor (VEGF). cancer.gov VEGF binds to its receptors on endothelial cells, initiating a signaling cascade that promotes the proliferation, migration, and survival of these cells, ultimately leading to the formation of new blood vessels. cancer.gov

Angiogenesis inhibitors work through various mechanisms to disrupt this process. nih.govcancer.gov Some inhibitors are monoclonal antibodies that bind to VEGF, preventing it from activating its receptor. cancer.gov Others are small molecules that inhibit the tyrosine kinase activity of the VEGF receptor, blocking the downstream signaling pathways. frontiersin.org By inhibiting angiogenesis, this compound can effectively cut off the blood supply to tumors, thereby restricting their growth and spread. researchgate.netnih.gov

Interactions with DNA and Topoisomerase Enzymes

This compound has been shown to interact with DNA and inhibit the activity of topoisomerase enzymes. researchgate.net Topoisomerases are essential enzymes that resolve topological problems in DNA that arise during processes such as replication, transcription, and recombination. nih.govebi.ac.uk They work by creating transient breaks in the DNA backbone, allowing the DNA strands to pass through each other, and then resealing the breaks. ebsco.com

There are two main types of topoisomerases: type I, which creates single-strand breaks, and type II, which creates double-strand breaks. ebi.ac.ukebsco.com Topoisomerase inhibitors are compounds that interfere with the action of these enzymes. wikipedia.org Some inhibitors, known as topoisomerase poisons, stabilize the covalent complex between the topoisomerase and the cleaved DNA. wikipedia.org This leads to the accumulation of DNA strand breaks, which can trigger apoptosis and cell death. wikipedia.org Chalcone-derived compounds have been noted for their potential to inhibit human topoisomerase IB, particularly when complexed with copper. researchgate.net

The ability of this compound to act as a topoisomerase inhibitor represents a significant mechanism for its cytotoxic effects against cancer cells. By disrupting the normal function of these essential enzymes, this compound can induce lethal DNA damage and ultimately lead to the elimination of cancer cells. researchgate.net

Modulation of Nuclear Erythroid-Related Factor-2 (Nrf-2) Pathway

This compound has been found to modulate the Nuclear Erythroid-Related Factor-2 (Nrf-2) pathway. researchgate.net The Nrf-2 pathway is a critical cellular defense mechanism that protects cells from oxidative and electrophilic stress. mdpi.comnih.gov Under normal conditions, Nrf-2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.comfrontiersin.org

When cells are exposed to oxidative stress, Nrf-2 is released from Keap1 and translocates to the nucleus. mdpi.com In the nucleus, Nrf-2 binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, leading to their transcription. mdpi.com These genes encode for a wide range of cytoprotective proteins, including antioxidant enzymes and phase II detoxification enzymes. mdpi.commdpi.com

The modulation of the Nrf-2 pathway can have a dual role in cancer. On one hand, activation of Nrf-2 can protect normal cells from carcinogenic insults. nih.gov On the other hand, constitutive activation of Nrf-2 in cancer cells can promote their survival and resistance to therapy. nih.gov Lophirones B and C have been shown to activate the Nrf-2 pathway through the Akt, PI3K, and PKC pathways. researchgate.net The ability of this compound to modulate the Nrf-2 pathway highlights its complex role in cellular defense and its potential as a chemopreventive or therapeutic agent.

Anthelmintic and Antiprotozoal Mechanisms

This compound is a biflavonoid compound that, along with other lophirones, has been isolated from plants of the Lophira genus, such as Lophira lanceolata and Lophira alata. These plants are used in traditional African medicine to treat a variety of ailments, including parasitic infections. researchgate.netd-nb.infogavinpublishers.com Research into the specific molecular mechanisms of this compound is limited; however, studies on extracts from Lophira species and the broader class of chalcone-related compounds, to which lophirones are structurally similar, provide insight into its potential anthelmintic and antiprotozoal activities.

Extracts from Lophira lanceolata, known to contain lophirones, have demonstrated significant in vitro anthelmintic properties against various nematode species, including the bovine parasite Onchocerca ochengi and drug-resistant strains of Caenorhabditis elegans. researchgate.netnih.gov The observed activity suggests that the mechanism of action for compounds within these extracts may differ from common anthelmintics like albendazole and ivermectin, pointing to novel therapeutic pathways. researchgate.netnih.gov The antiprotozoal potential is also recognized, with related chalcones showing activity against Leishmania species. mdpi.comnih.gov While direct evidence for this compound is scarce, a molecular docking study has identified it in the context of antiprotozoal activity, suggesting it is a subject of investigation. researchgate.net

Ovicidal and Larvicidal Activity Mechanisms

The mechanisms by which this compound may exert ovicidal (egg-killing) and larvicidal (larva-killing) effects can be inferred from studies on Lophira lanceolata extracts. Research has confirmed the ovicidal and larvicidal potential of these extracts against the gastrointestinal nematode Heligmosomoides polygyrus. researchgate.net

The primary mechanisms are believed to involve:

Inhibition of Hatching: The aqueous extract of L. lanceolata has been shown to inhibit the hatching of nematode eggs, indicating a direct ovicidal effect. researchgate.net This suggests that compounds within the extract, potentially including this compound, can penetrate the eggshell and interfere with the embryonation process or the enzymatic activity required for the larva to break free.

Disruption of Larval Motility: Both aqueous and ethanol extracts of L. lanceolata demonstrated significant larvicidal activity by reducing the motility of L1 and L2 larval stages of H. polygyrus. researchgate.net This loss of motility is a key indicator of anthelmintic action, as it prevents the larvae from migrating and developing further, ultimately leading to their death.

A study on H. polygyrus quantified the inhibitory concentration (IC50) for these activities from L. lanceolata extracts, providing evidence of their dose-dependent efficacy.

| Activity | Extract | Target | IC50 Value |

|---|---|---|---|

| Ovicidal (Egg Hatching) | Ethanol | H. polygyrus | 1.4 mg/mL |

| Larvicidal (L1 Larvae) | Aqueous | H. polygyrus | 1.85 mg/mL |

| Ethanol | 2.4 mg/mL | ||

| Larvicidal (L2 Larvae) | Aqueous | H. polygyrus | 1.08 mg/mL |

| Ethanol | 1.02 mg/mL |

Data adapted from a study on Lophira lanceolata extracts against Heligmosomoides polygyrus. researchgate.net

Although these results are for crude extracts, they establish that constituents of L. lanceolata possess definitive ovicidal and larvicidal properties. The isolation and specific testing of this compound are required to confirm its individual contribution to these effects.

Inhibition of Parasite Enzyme Activities (e.g., Fumarate Reductase)

A significant mechanism for antiprotozoal action among chalcones involves the inhibition of key parasite enzymes that are absent in their mammalian hosts, making them excellent drug targets. nih.gov One of the most studied targets is fumarate reductase (FRD). nih.govwikipedia.org

FRD is a crucial enzyme in the anaerobic respiratory chain of many parasites, including Leishmania species. nih.gov It catalyzes the final step of anaerobic energy metabolism by reducing fumarate to succinate. Chalcones, such as Licochalcone A, have been shown to selectively inhibit the FRD of Leishmania major and Leishmania donovani. nih.gov This inhibition disrupts the parasite's energy production under anaerobic conditions, leading to cell death. The inhibitory effect is highly specific; the concentration of Licochalcone A needed to inhibit parasite FRD is significantly lower than that required to affect host cell mitochondrial enzymes like succinate dehydrogenase. nih.gov

While this mechanism has been established for other chalcones, specific studies demonstrating the direct inhibition of fumarate reductase or other parasitic enzymes by this compound are not yet available in published literature. However, given the structural similarities, it is a plausible and important area for future investigation into this compound's mechanism of action.

Disruption of Parasite Cellular Integrity

The disruption of a parasite's cellular integrity is a common endpoint for many anthelmintic and antiprotozoal drugs. This can be achieved through various molecular mechanisms, including direct damage to the cell membrane or interference with the function of critical intracellular organelles.

For chalcones, a primary mode of action involves compromising the parasite's mitochondria. nih.gov Research on Licochalcone A has shown that it can destroy the ultrastructure of Leishmania mitochondria and inhibit mitochondrial dehydrogenases. nih.gov This disruption of mitochondrial function leads to a cascade of fatal events, including the breakdown of the parasite's energy metabolism and the initiation of cell death pathways. mdpi.com

Disruption of the parasite's cellular membranes is another potential mechanism. The loss of both lysophospholipase enzymes in Plasmodium falciparum, for instance, leads to hypersensitivity to lysophosphatidylcholine toxicity, impairing parasite survival. nih.gov While not directly studied for this compound, interference with lipid metabolism or membrane transport proteins represents a possible mechanism for disrupting cellular integrity. The ultimate effect of such disruptions is the loss of homeostasis, uncontrolled ion flux, and eventual lysis and death of the parasite. nih.gov

Preclinical Pharmacological Investigations

In Vitro Biological Activity Profiling

In vitro studies provide initial insights into the biological activities of Lophirone L at the cellular or molecular level.

Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral)

Research into the antimicrobial properties of this compound and related compounds has been conducted. Extracts from Lophira lanceolata, a source of lophirones, have demonstrated antimicrobial activity against certain microorganisms in in vitro disc-diffusion assays. Specifically, a methanol extract of Lophira lanceolata showed some degree of activity against Staphylococcus aureus, S. epidermidis, Enterococcus hirae, and Candida albicans. However, no activity was observed against the tested Gram-negative bacteria, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov

Flavonoids, a class of compounds that includes lophirones, are reported to exhibit antiviral activity against various viruses, including Enterovirus A71 (EV-A71). researchgate.net Molecular docking studies have identified this compound as a hit molecule with binding affinity against a target associated with EV-A71, suggesting potential antiviral properties. researchgate.netdntb.gov.ua

Antileishmanial and Antimalarial Activity

Studies have investigated the activity of lophirones against Leishmania species and Plasmodium falciparum. Lophirone E, a related chalcone isolated from Lophira lanceolata, has shown activity against Leishmania infantum promastigote forms with an IC₅₀ value of 15.3 µM. nih.govresearchgate.netmdpi.compreprints.org This highlights the potential of chalcones from this plant genus as antiparasitic agents.

While some studies on Ochna serrulata, another plant containing lophirones, evaluated the antimalarial activity of isolated compounds, this compound itself did not show significant activity against chloroquine-resistant strains of Plasmodium falciparum (FCR-3) in one study. journalirjpac.com However, other lophirones, such as Lophirone A and Lophirone C, exhibited moderate antimalarial activity in the same study. ajol.infoukzn.ac.za Ethanol extract of Lophira lanceolata stem bark has demonstrated dose-dependent suppressive antimalarial activity in mice infected with Plasmodium berghei. nih.govnih.gov

Cytotoxic Activity against Specific Cancer Cell Lines (e.g., Ehrlich ascites carcinoma, renal, melanoma, breast cancer, HepG2, A549)

Lophirones, including this compound, have been evaluated for their cytotoxic effects on various cancer cell lines. Lophirone C has demonstrated cytotoxic activity against renal (TK 10), melanoma (UACC62), and breast (MCF7) cancer cell lines, with Total Growth Inhibition (TGI) values of 35.63 µM, 11.67 µM, and 30.35 µM, respectively. ajol.infoukzn.ac.za Lophirone A also showed cytotoxic activity against these cell lines. ajol.infoukzn.ac.za

Lophirones B and C, isolated from Lophira alata, significantly reduced the viability of Ehrlich ascites carcinoma cells in a concentration-dependent manner. researchgate.netresearchgate.netresearchgate.netscispace.com Triterpenes, sterols, and polyphenols from L. alata stem bark, which includes lophirones, have also been reported to be cytotoxic against HepG2 and A549 cell lines, among others. researchgate.netresearchgate.netd-nb.info

While this compound was present in the extracts tested for cytotoxicity against renal, melanoma, and breast cancer cell lines, the specific cytotoxic activity of isolated this compound against these or other cancer cell lines like HepG2 or A549 is not explicitly detailed in the provided search results, beyond its presence in active extracts or its identification in molecular docking studies related to antiviral activity which sometimes correlates with anticancer potential. researchgate.netdntb.gov.uacore.ac.uk

Hepatoprotective Effects in Cell-Based Assays

Information specifically on the hepatoprotective effects of this compound in cell-based assays is not directly available in the provided search results. However, some studies mention the evaluation of liver function parameters in animal models treated with extracts containing lophirones, indicating an interest in the compound's effects on the liver. nih.govnih.gov

Antidiabetic Activity

The provided search results mention that chalcones, the class of compounds to which lophirones belong, have shown promising pharmacological activities, including potential utility as anti-diabetic compounds. researchgate.net One source also lists "anti-diabetic" as a potential activity for this compound based on studies of Lophira alata leaves. dntb.gov.ua However, specific in vitro data detailing the antidiabetic activity of this compound is not present in the provided snippets.

In Vivo Animal Model Studies

While in vitro studies provide valuable initial data, in vivo animal models are crucial for evaluating the efficacy and pharmacological profile of compounds in a complex biological system. researchgate.netmodernvivo.comlabroots.com

Some in vivo studies have been conducted using extracts from Lophira species, which contain lophirones. For instance, the ethanol extract of Lophira lanceolata stem bark demonstrated antimalarial activity in Plasmodium berghei-infected mice. nih.govnih.gov This study also evaluated the effect of the extract on hepatic oxidative stress in these mice. nih.govnih.gov

Lophirone A has been tested in in vivo models for its inhibitory effects on tumor promotion in mice skin. nih.govcapes.gov.br It significantly inhibited inflammation and reduced the number of tumors in an initiation-promotion experiment. nih.govcapes.gov.br

While these studies on extracts and related lophirones provide some in vivo context, specific in vivo studies focusing solely on this compound for the activities detailed in section 6.1 are not extensively described in the provided search results. Research on Ehrlich ascites carcinoma has also utilized in vivo mouse models to evaluate the effects of various compounds, including lophirones B and C found in Lophira alata extracts. researchgate.netresearchgate.netresearchgate.netscispace.comnih.govacademicjournals.org

Further dedicated in vivo studies on isolated this compound would be necessary to fully understand its pharmacokinetic profile, efficacy, and potential therapeutic applications in living organisms for the various activities observed in vitro.

Data Tables

Based on the available data, a summary of some in vitro activities of this compound and related lophirones is presented below.

| Compound | Activity | Organism/Cell Line | IC₅₀ / TGI Value | Citation |

| Lophirone E | Antileishmanial | Leishmania infantum promastigotes | 15.3 µM | nih.govresearchgate.netmdpi.compreprints.org |

| Lophirone C | Cytotoxic | UACC62 (melanoma) | 11.67 µM (TGI) | ajol.infoukzn.ac.za |

| Lophirone C | Cytotoxic | TK 10 (renal) | 35.63 µM (TGI) | ajol.infoukzn.ac.za |

| Lophirone C | Cytotoxic | MCF7 (breast) | 30.35 µM (TGI) | ajol.infoukzn.ac.za |

| Lophirone A | Cytotoxic | UACC62 (melanoma) | 26.23 µM (TGI) | ajol.infoukzn.ac.za |

| Lophirone A | Cytotoxic | TK 10 (renal) | 58.96 µM (TGI) | ajol.infoukzn.ac.za |

| Lophirone A | Cytotoxic | MCF7 (breast) | 40.01 µM (TGI) | ajol.infoukzn.ac.za |

| Lophirone B & C | Cytotoxic | Ehrlich ascites carcinoma cells | Significant reduction in viability | researchgate.netresearchgate.netresearchgate.netscispace.com |

| This compound | Potential Antiviral | EV-A71 (molecular docking) | Binding affinity (-9.9 to -9.3 kcal/mol) | researchgate.netdntb.gov.ua |

Note: TGI (Total Growth Inhibition) is the concentration at which the growth of the cancer cells is totally inhibited.

Efficacy in Oxidative Stress Models

Oxidative stress, characterized by an imbalance between reactive oxygen species production and antioxidant defenses, is implicated in the pathogenesis of numerous diseases. eco-vector.comamegroups.org Preclinical studies have explored the ability of lophirones to counteract oxidative damage in animal models. For instance, lophirones B and C have been shown to prevent aflatoxin B1 (AFB1)-induced oxidative stress in rat hepatocytes. researchgate.net Treatment with lophirones B and C attenuated AFB1-mediated increases in markers of oxidative damage, such as nitric oxide, superoxide anion radicals, caspase-3, and fragmented DNA. researchgate.net They also mitigated the decrease in antioxidant enzymes like superoxide dismutase, catalase, glutathione peroxidase, glutathione reductase, and reduced glutathione induced by AFB1. researchgate.net Furthermore, lophirones B and C reduced AFB1-mediated increases in conjugated dienes, lipid hydroperoxides, and malondialdehyde in rat hepatocytes. researchgate.net

Preclinical Efficacy in Cancer Models (e.g., Ehrlich Ascites Carcinoma in mice)

The potential anticancer properties of lophirones have been investigated in preclinical cancer models, including the Ehrlich Ascites Carcinoma (EAC) model in mice. researchgate.netresearchgate.netspringermedizin.deekb.egmdpi.comnih.gov EAC is a transplantable tumor that grows in the peritoneal cavity of mice and is often used for evaluating the efficacy of potential anticancer agents. ekb.egmdpi.comnih.gov Studies have indicated that lophirones B and C, dimeric chalcones from Lophira alata stem bark, possess anticancer properties against EAC cells. researchgate.netresearchgate.netspringermedizin.deresearchgate.net Specifically, Lophirone C has demonstrated notable anticancer activity against EAC cells in mice. researchgate.netresearchgate.netspringermedizin.de Research has shown that these compounds can significantly reduce the viability of EAC cells. researchgate.net

Hepatoprotective Efficacy in Rodent Models

Hepatoprotective effects of lophirones have been evaluated in rodent models of liver injury. researchgate.netresearchgate.netvnu.edu.vnbiomedpharmajournal.orgnih.gov Acetaminophen (APAP)-induced liver injury is a commonly used model to assess the hepatoprotective potential of compounds. researchgate.netresearchgate.net Studies have demonstrated that lophirones B and C can attenuate APAP-induced hepatic damage in mice. researchgate.netresearchgate.net Oral administration of lophirones B and C significantly reduced APAP-mediated alterations in serum markers of liver function, including alkaline phosphatase, alanine aminotransferase, aspartate aminotransferase, albumin, and total bilirubin. researchgate.net These findings suggest that lophirones can help protect against chemically induced liver damage in rodents. researchgate.netresearchgate.net

Antimutagenic Potential in Animal Models

The antimutagenic potential of lophirones has been explored in animal models. scispace.comresearchgate.netspringermedizin.deresearchgate.netresearchgate.netnih.gov Mutagenesis, the process of genetic material alteration, is a key factor in the initiation of cancer. Studies have shown that lophirones B and C exhibit antimutagenic properties. researchgate.netresearchgate.net Research using Salmonella typhimurium strains TA98 and TA100 has indicated that lophirones B and C can reduce mutagen-induced mutations both in the presence and absence of metabolic activation. researchgate.net This suggests that these compounds may offer protection against DNA damage and mutations. researchgate.netresearchgate.net

Anthelmintic and Antiprotozoal Efficacy in Animal Models

Investigations into the anthelmintic (against parasitic worms) and antiprotozoal (against parasitic protozoa) efficacy of lophirones in animal models have been conducted. researchgate.netresearchgate.netnih.govnih.govmdpi.comeuropa.eupvj.com.pk While some studies have focused on extracts from Lophira species showing antiparasitic properties mdpi.commdpi.com, specific data on the anthelmintic or antiprotozoal efficacy of isolated this compound in animal models is limited in the provided search results. However, chalcones, the class of compounds to which lophirones belong, have been investigated for anti-leishmanial activity in experimental models. mdpi.comresearchgate.net For example, Licochalcone A, another chalcone, demonstrated efficacy against Leishmania infantum in hamsters, reducing parasite burden in the liver and spleen. researchgate.net Further research would be needed to specifically detail the efficacy of this compound in relevant animal models for helminthic or protozoal infections.

Neuroprotective Effects in Preclinical Models

Preclinical models have been utilized to investigate the potential neuroprotective effects of compounds. researchgate.neteco-vector.comnih.govmdpi.complos.orgathira.com While direct studies on this compound's neuroprotective effects in animal models were not prominently found in the provided results, some research points to the neuroprotective potential of compounds from Lophira species or related structures. For instance, in-silico studies have suggested that lophirone J may possess good blood-brain barrier permeability and interaction with acetylcholinesterase, indicating potential neuroprotective activity. researchgate.netresearchgate.net Additionally, other studies have explored the neuroprotective effects of various compounds in animal models of neurological conditions. nih.govmdpi.complos.orgathira.com Further specific research on this compound is needed to confirm and detail any neuroprotective efficacy in preclinical animal models.

Pharmacokinetics in Animal Models

Pharmacokinetic studies in animal models are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted. biorxiv.orgnih.govfrontiersin.org Information regarding the specific pharmacokinetics of this compound in animal models is limited in the provided search results. However, general principles and methodologies for assessing pharmacokinetics in animal models, including mice, rats, and dogs, are well-established. biorxiv.orgnih.govfrontiersin.org These studies often involve administering the compound via different routes and measuring its concentration over time in biological fluids and tissues. biorxiv.orgnih.gov Physiologically based pharmacokinetic (PBPK) models are also used to predict drug disposition across different species. nih.govfrontiersin.org Detailed pharmacokinetic data for this compound in specific animal models would be essential for its further preclinical and clinical development.

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Preclinical ADME research for this compound has largely relied on in silico approaches, employing computational tools to predict its pharmacokinetic properties. Studies investigating the potential of natural biflavonoids, including this compound, as therapeutic agents have incorporated ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. a-z.ludntb.gov.uaresearchgate.net These computational analyses aim to provide an initial understanding of how the compound might be handled by the body.

Bioavailability Studies in Animal Systems

Investigations into the bioavailability of this compound in animal systems, based on the available search results, are predominantly focused on in silico predictions rather than in vivo experimental data. Computational studies examining the pharmacokinetic and bioavailability properties of various biflavonoids, including this compound, have predicted good bioavailability characteristics. a-z.ludntb.gov.uaresearchgate.net

Structure-activity Relationship Sar Studies

Systematic Investigation of Lophirone L Scaffold Modifications and Biological Activities

Systematic investigations into the SAR of this compound and related dimeric chalcones involve the synthesis and evaluation of analogs with specific structural modifications. These studies aim to delineate the impact of alterations on different parts of the molecule, such as the aromatic rings, the linker connecting the chalcone units, and the presence or position of hydroxyl or other functional groups, on various biological activities.

Research on chalcones, the monomeric units related to lophirones, has shown that modifications on the aromatic rings can significantly influence their anti-leishmanial activity. For instance, studies on lophirone E, a natural chalcone, and its analogs investigated the effect of heterocyclic ring substitutions on the B ring and polyoxygenated substituents on the A ring on activity against Leishmania infantum promastigotes. mdpi.comunisi.itnih.govresearchgate.net These early SAR investigations highlighted the potential of this class of compounds as antiparasitic agents. unisi.itnih.govresearchgate.net While specific detailed modifications on this compound itself are not extensively detailed in the provided search results, the principles derived from SAR studies on related chalcones and dimeric chalcones like lophirones B and C are relevant. researchgate.netnih.gov Studies on other chalcone and diarylpentanoid derivatives with antitumor activity have also involved modifications on the aromatic rings and the linker connecting them to optimize potency and selectivity. nih.gov

Identification of Key Pharmacophores within the Dimeric Chalcone Structure

Identifying key pharmacophores within the dimeric chalcone structure of this compound involves pinpointing the essential chemical features and their spatial arrangement that are necessary for interaction with a biological target and eliciting a specific activity. semanticscholar.orgunina.itsilicos-it.beslideshare.net For dimeric chalcones like lophirones, the pharmacophoric features are likely to include elements from both chalcone units and the manner in which they are linked.

Based on SAR studies of related chalcones, potential pharmacophoric features could include hydrogen bond donors and acceptors (particularly from hydroxyl groups), hydrophobic regions (from the aromatic rings), and the geometry of the α,β-unsaturated ketone linker. nih.govslideshare.netijpsr.com In the case of dimeric chalcones, the distance and orientation between the two chalcone units, as dictated by the linker, are also critical pharmacophoric elements influencing their interaction with targets, potentially allowing them to bridge binding sites or interact with multiple sites simultaneously. Studies on lophirones B and C, which are also dimeric chalcones, have indicated their antioxidant and anticancer activities, suggesting that the dimeric nature and specific substitution patterns contribute to their biological profiles. researchgate.netnih.gov

Correlation of Structural Features with Specific Molecular/Cellular Targets

Correlating the structural features of this compound and its analogs with specific molecular or cellular targets is a key aspect of SAR studies. This involves understanding how the chemical structure dictates the binding affinity and mode of interaction with biological macromolecules, such as enzymes or receptors, or influences cellular pathways.

While the precise molecular targets of this compound are not explicitly detailed in the provided search results, studies on related chalcones have implicated various targets and pathways. For example, chalcones have been shown to induce the Nrf2 pathway and activate the NF-κB pathway. nih.gov Some chalcones have been investigated for their activity against parasitic targets, such as enzymes involved in trypanothione metabolic pathways or fumarate reductase in Leishmania. mdpi.com Lophirone E has been identified as a potent gametocytocidal agent against Plasmodium falciparum, exhibiting stage-specific activity. unina.itresearchgate.net The isolation of structural analogs of lophirone E allowed for preliminary SAR studies to identify critical positions on the scaffold for this activity. unina.itresearchgate.net This suggests that specific structural features on the lophirone scaffold are crucial for targeting the gametocyte stage of the malaria parasite.

Development of Predictive Models for Enhanced Activity

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a valuable approach in SAR studies of compounds like this compound. researchgate.net These models aim to establish mathematical relationships between structural descriptors of a series of compounds and their observed biological activities. researchgate.net By building such models, researchers can predict the activity of new, unsynthesized analogs and guide the design of compounds with potentially enhanced potency or desired properties.

QSAR analyses have been applied to chalcone derivatives in the context of their anti-leishmanial effects. researchgate.net These models can help in understanding which structural parameters (e.g., electronic, steric, hydrophobic) are most influential for activity against specific targets or in cellular assays. researchgate.net Predictive models in drug discovery leverage advanced computational techniques, including machine learning algorithms, to simulate and predict biological activity and drug-target interactions. mdpi.comcas.org The accuracy of these models is highly dependent on the quality and diversity of the data used for training. cas.org While specific predictive models for this compound are not detailed, the application of QSAR and other predictive modeling approaches to related chalcones and dimeric chalcones provides a framework for future studies on this compound to optimize its biological activities.

Data Table: Illustrative Example of SAR Data (Based on findings for related chalcones)

| Compound | Structural Modification | Biological Activity (Leishmania infantum IC50) [μM] | Citation |

| Lophirone E | Natural chalcone with benzofuran B-ring | 15.3 | unisi.itnih.govresearchgate.net |

| Derivative 28a | Analog of Lophirone E with modification at B-ring | 27.2 | unisi.itnih.govresearchgate.net |

| Derivative 28b | Analog of Lophirone E with different modification at B-ring | 15.9 | unisi.itnih.govresearchgate.net |

Computational Chemistry and Cheminformatics in Lophirone L Research

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking simulations are widely used to predict the binding orientation (pose) and affinity of a ligand, such as Lophirone L, to a target protein. mdpi.comebsco.commdpi.com These studies help identify potential biological targets and estimate the strength of the interaction.

Research involving this compound has utilized molecular docking to explore its inhibitory potential against specific enzymes. For instance, molecular docking studies identified this compound as a hit molecule with potential inhibitory activity against influenza neuraminidase (NA). doaj.orga-z.ludntb.gov.uaresearchgate.net The binding affinity reported for this compound in these studies ranged from -9.9 to -9.3 kcal/mol. a-z.luresearchgate.net

Molecular docking studies have also been applied to investigate the interaction of related lophirones, such as lophirone B, with proteins like bovine serum albumin (BSA) to understand binding mechanisms. researchgate.netscispace.com

Molecular Dynamics Simulations for Ligand-Receptor Stability Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the analysis of stability, conformational changes, and detailed interactions. mdpi.comebsco.comnih.gov These simulations complement static docking studies by accounting for the flexibility of both the ligand and the receptor and the influence of the surrounding environment.

In the context of this compound, molecular dynamics simulations have been performed to examine the stability, binding mode, and interactions of this compound within the binding pocket of influenza neuraminidase. a-z.ludntb.gov.uaresearchgate.net Root mean square deviation (RMSD) and root mean square fluctuation (RMSF) plots obtained from these simulations indicated that this compound, along with other selected biflavonoids, exhibited reasonable stability at the enzyme's binding pocket. a-z.luresearchgate.net MD simulations are crucial for validating the stability of complexes predicted by docking and for gaining a deeper understanding of the molecular recognition process. rjraap.com

Density Functional Theory (DFT) Studies for Electronic and Reactivity Properties

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing insights into their electronic properties, reactivity, and spectroscopic characteristics. mdpi.comschrodinger.com DFT studies can help understand why a molecule interacts in a certain way or predict its behavior in a chemical reaction.

DFT studies have been applied in the research of naturally occurring biflavonoids, including those structurally related to this compound, to assess their pharmacological properties. a-z.ludntb.gov.uaresearchgate.net These studies can provide information about parameters such as HOMO-LUMO gaps, molecular electrostatic potential, and reactivity indices, which are relevant to a compound's biological activity. researchgate.netrjraap.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the structural and physicochemical properties of a set of compounds with their biological activities. acs.orgnih.govsemanticscholar.org QSAR models can be used to predict the activity of new or untested compounds and to design novel analogues with improved properties.